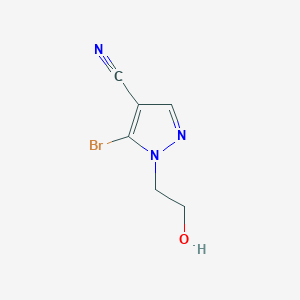

5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C6H6BrN3O. It is commonly known as BAY 73-6691 and is used in scientific research for its potential therapeutic applications. In

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is used in the synthesis of various derivatives, which have demonstrated notable activities in scientific research. For instance, it has been involved in the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives. Some of these compounds have shown remarkable analgesic activity in mice, as well as moderate hypotensive, bradycardiac, anti-inflammatory activities in rats, infiltration anesthesia in mice, and a weak platelet antiaggregating activity in vitro (Bondavalli et al., 1988).

Novel Compound Synthesis

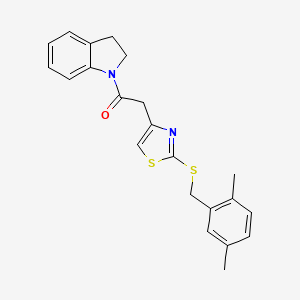

The chemical is also instrumental in the novel synthesis of 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives. This process involves the cyclocondensation of 5-amino-1-(2-oxo-2-arylethyl)-3-(arylamino)-1H-pyrazole-4-carbonitriles, which are prepared by reacting 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles and α-bromoacetophenone derivatives (Khalafy et al., 2014).

Precursor for Versatile Compounds

Furthermore, this compound acts as a precursor in the synthesis of a wide range of derivatives. For example, 5-bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones have been explored as precursors to synthesize various 1H-pyrazoles, demonstrating its versatility in the synthesis of diverse chemical structures (Martins et al., 2013).

Key Intermediates for Industrial Applications

The compound is significant in synthesizing key intermediates, such as 5-amino-1-aryl-1H-pyrazole-4-carbonitrile, which are used in various academic and industrial applications, especially in crop protection (Plem et al., 2015).

Antimicrobial Activity

Additionally, novel Schiff bases synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives, including those derived from 5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, have demonstrated significant antimicrobial activity (Puthran et al., 2019).

Facilitating Eco-Friendly Synthesis

In another example, the compound is used in a novel, eco-friendly, one-pot, multicomponent protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives, showcasing its role in facilitating greener chemical processes (Poonam & Singh, 2019).

Propiedades

IUPAC Name |

5-bromo-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-6-5(3-8)4-9-10(6)1-2-11/h4,11H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZVPSWUHBNUAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C#N)Br)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)

![10H-Dibenzo[b,e][1,4]oxaborinin-10-ol](/img/structure/B2418930.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2418932.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2418935.png)

![3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2418937.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2418938.png)

![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418939.png)